molecular formula C43H68O3 B12817089 Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate CAS No. 60474-62-6

Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate

Cat. No.: B12817089
CAS No.: 60474-62-6
M. Wt: 633.0 g/mol
InChI Key: KUXNVSCEYRWPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cholest-5-en-3-ol (3beta)-, Nonylphenyl Carbonate as a Chemical Entity

Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate is a cholesteric liquid crystal compound characterized by a sterol core fused with a substituted phenyl carbonate group. Its molecular structure comprises a cholesterol moiety (cholest-5-en-3β-ol) esterified to a 4-nonylphenyl carbonate group, resulting in the systematic IUPAC name [2-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-nonylphenyl] hydrogen carbonate . The compound’s flexibility arises from the long nonyl chain and the steric hindrance of the cholesteryl group, which prevent crystallization into a true solid at room temperature.

Key physicochemical properties include a predicted boiling point of approximately 675.0°C at 760 mmHg and a density of ~1.0 g/cm³. Its liquid crystalline behavior is attributed to the helical arrangement of molecules in the cholesteric phase, which exhibits selective light reflection dependent on temperature and mechanical stress. The compound’s molecular geometry, validated by SMILES notation (CCCCCCCCCc1ccc(cc1)OC(=O)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C), underscores its conformational complexity.

Historical Context and Discovery

The synthesis and application of cholesteryl carbonates gained prominence in the mid-20th century alongside the development of liquid crystal displays (LCDs). Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate was first reported in patent literature during the 1970s as a stabilizer for cholesteric-phase liquid crystal compositions. Notably, U.S. Patent 3,580,865 highlighted its ability to resist crystallization compared to shorter-chain analogs like cholesteryl p-octylphenyl carbonate, which solidified under similar conditions. This property made it invaluable for early thermochromic devices, where maintaining a stable liquid crystalline phase was critical for accurate temperature indication.

By the 1980s, the compound became a key component in pseudo-irreversible temperature-sensitive formulations, enabling innovations in medical sterilization indicators and industrial process monitoring. Its adoption in cosmetics, particularly hair dyes and topical formulations, emerged later due to its ability to form optically dynamic films.

Relevance and Significance in Modern Chemical Research

In contemporary research, cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate is studied for its mesomorphic versatility. Recent patents describe its integration into multi-component liquid crystal systems for tunable photonic devices, such as smart windows and optical sensors. For example, blends with cholesteryl oleyl carbonate and cholesteryl benzoate exhibit broad thermal responsivity, making them suitable for environmental monitoring applications.

Additionally, its role in supramolecular chemistry is being explored. The compound’s chiral centers and flexible alkyl chains facilitate the self-assembly of helical nanostructures, which are investigated for drug delivery systems and chiral catalysts. Researchers also utilize its temperature-dependent optical properties to develop non-invasive thermographic imaging tools for biomedical engineering.

Nomenclature and Synonyms in Scientific Literature

The compound is recognized under multiple designations across databases and publications, reflecting its structural features and historical naming conventions. The table below summarizes its primary identifiers:

Nomenclature Type Designation
IUPAC Name [2-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-nonylphenyl] hydrogen carbonate
Common Synonyms Cholesteryl 4-nonylphenyl carbonate; Cholesteryl p-nonylphenyl carbonate
CAS Registry Numbers 60474-62-6 (primary); 15455-83-1 (related variant)
Linear Formula $$ \text{C}{43}\text{H}{68}\text{O}_{3} $$
PubChem CID 44134630

Properties

CAS No.

60474-62-6

Molecular Formula

C43H68O3

Molecular Weight

633.0 g/mol

IUPAC Name

[2-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-nonylphenyl] hydrogen carbonate

InChI

InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-32-18-23-40(46-41(44)45)36(28-32)33-24-26-42(5)34(29-33)19-20-35-38-22-21-37(31(4)16-14-15-30(2)3)43(38,6)27-25-39(35)42/h18-19,23,28,30-31,33,35,37-39H,7-17,20-22,24-27,29H2,1-6H3,(H,44,45)

InChI Key

KUXNVSCEYRWPSC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OC(=O)O)C2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Direct Carbonate Formation Using Carbonyl Diimidazole (CDI)

An alternative method involves activating cholesterol with carbonyl diimidazole to form an intermediate carbonate, which then reacts with nonylphenol.

Parameter Details
Reactants Cholesterol + Carbonyl diimidazole + Nonylphenol
Solvent Anhydrous THF or DMF
Temperature Room temperature
Reaction time 4-8 hours
Advantages Avoids use of toxic phosgene

This method is milder and safer but may require longer reaction times and careful purification.

Transesterification from Cholesteryl Carbonates

Cholesteryl carbonate esters with other alkyl or aryl groups can be transesterified with nonylphenol under catalysis to yield the target compound.

Parameter Details
Starting material Cholesteryl alkyl carbonate
Catalyst Acidic or basic catalyst (e.g., DBU, TBD)
Temperature 60-100 °C
Reaction time Several hours
Solvent Toluene or xylene

This method is less common but useful for modifying existing cholesterol carbonate esters.

Purification and Characterization

After synthesis, the product is purified by recrystallization or chromatography. Characterization includes:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Phosgene route (chloroformate) Cholesterol + Phosgene + Nonylphenol + Base 0-25 °C, 2-6 h High yield, well-established Toxic reagents, moisture sensitive
CDI activation Cholesterol + Carbonyl diimidazole + Nonylphenol Room temp, 4-8 h Safer than phosgene Longer reaction time
Transesterification Cholesteryl alkyl carbonate + Nonylphenol + Catalyst 60-100 °C, several hours Modifies existing esters Requires catalyst, longer time

Research Findings and Notes

  • The phosgene-based method remains the most widely used industrial approach due to its efficiency and scalability.
  • Safety precautions are critical due to the toxicity of phosgene and sensitivity of intermediates.
  • The carbonate linkage imparts unique liquid crystalline properties to the molecule, useful in advanced materials.
  • Purity and stereochemical integrity of cholesterol are essential for consistent product performance.
  • Alternative methods like CDI activation are gaining interest for greener synthesis routes.

Chemical Reactions Analysis

Types of Reactions

Ch

Biological Activity

Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate is a complex chemical compound belonging to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its unique structure, featuring a cholestane backbone, a hydroxyl group at the 3β position, and a nonylphenyl carbonate moiety. The molecular formula is C₃₅H₉₀O₃, with a molecular weight of approximately 526.88 g/mol. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant research findings.

Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate exhibits various biological activities that are crucial for understanding its potential applications in pharmaceuticals and materials science. Interaction studies have shown that this compound can engage with proteins and other biomolecules, influencing cellular processes. Its structural characteristics may enhance its solubility and alter interaction profiles with biological membranes, making it a candidate for specialized applications.

Pharmacological Applications

Research indicates that cholestanoids like Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate may possess anti-inflammatory and anti-cancer properties. A study highlighted the compound's ability to modulate cellular signaling pathways associated with inflammation and cancer progression. Specifically, it has been observed to inhibit the proliferation of certain cancer cell lines in vitro, suggesting potential as an anti-cancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate, it is useful to compare it with other cholestanoids:

Compound Name Molecular Formula Unique Features
CholesterolC₂₇H₄₆OEssential for cell membranes
Cholesteryl oleateC₂₉H₄₈O₃Used in lipid formulations
Cholesteryl benzoateC₂₉H₄₆O₂Utilized in drug delivery systems
Cholesteryl acetateC₂₉H₄₈O₂Common in biochemical research

Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate stands out due to its specific nonylphenyl carbonate moiety, which may impart distinct physical and chemical properties compared to other cholestanoids.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate on various cancer cell lines. For instance, experiments conducted on HeLa cells demonstrated that this compound significantly inhibited cell proliferation at specific concentrations. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival.

In Vivo Studies

In vivo assessments have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate exhibited reduced tumor growth compared to control groups. These findings support the hypothesis that this compound may serve as an effective therapeutic agent in cancer treatment.

Safety Profile

Toxicological evaluations indicate that Cholest-5-en-3-ol (3β)-, nonylphenyl carbonate exhibits low toxicity levels in vivo. Long-term studies have shown no significant adverse effects on vital organs or overall health in treated subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key differentiating factor among cholesteryl carbonate derivatives is the substituent attached to the carbonate group. Below is a comparative analysis:

Compound CAS Molecular Formula MW (g/mol) Substituent Solubility
Nonylphenyl carbonate 31056-76-5 C₄₃H₆₈O₃ 633.0 Branched C₉ phenyl (aromatic) Insoluble in water; organic solvents
Oleyl carbonate 17110-51-9 C₄₆H₈₀O₃ 681.13 Unsaturated C₁₈ (Z-configuration) Liquid; water-insoluble
Isostearyl carbonate 127512-93-0 C₄₆H₈₂O₃ 683.14 Branched C₁₈ (iso-octadecyl) Liquid/paste; water-insoluble
Nonanoate (pelargonate) 1182-66-7 C₃₆H₆₂O₂ 526.88 Straight-chain C₉ Crystalline solid
  • Nonylphenyl carbonate exhibits enhanced thermal stability compared to aliphatic derivatives (e.g., oleyl or isostearyl) due to its aromatic group.

Q & A

Q. What are the recommended synthetic routes for Cholest-5-en-3-ol (3β)-nonylphenyl carbonate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves the esterification of cholesterol derivatives with nonylphenyl chloroformate. Key steps include:

  • Protection of the 3β-hydroxyl group on cholesterol using silylating agents (e.g., TMSCl) to prevent side reactions.
  • Reaction with nonylphenyl chloroformate in anhydrous dichloromethane under nitrogen, catalyzed by pyridine to neutralize HCl byproducts .
  • Deprotection using tetrabutylammonium fluoride (TBAF) to yield the final product.
  • Stereochemical validation via 1^1H-NMR (e.g., coupling constants for axial/equatorial protons) and polarimetry to confirm 3β-configuration .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to assess purity, leveraging retention time comparisons against standards .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (expected m/z683.14m/z \approx 683.14 for C46H82O3\text{C}_{46}\text{H}_{82}\text{O}_3) .
  • Nuclear Magnetic Resonance (NMR): 13C^{13}\text{C}-NMR identifies carbonate carbonyl signals (~155 ppm) and nonylphenyl chain resonances (δ 20–35 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Absorbance at ~1750 cm1^{-1} confirms the carbonate ester group .

Advanced Research Questions

Q. How does the nonylphenyl substituent influence the compound’s mesomorphic behavior in liquid crystal applications?

Methodological Answer: The nonylphenyl group enhances thermotropic liquid crystalline properties by:

  • Increasing alkyl chain flexibility , lowering phase transition temperatures (e.g., smectic-to-isotropic transitions).
  • Stabilizing cholesteric phases via helical twisting power, measured using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
  • Comparative studies with shorter-chain analogs (e.g., cholesteryl heptyl carbonate, CAS 15455-81-9) reveal chain length-dependent phase stability .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often arise from impurity profiles or experimental conditions . Mitigation strategies include:

  • Solvent pre-saturation: Pre-equilibrate solvents (e.g., ethanol, hexane) with the compound to avoid kinetic solubility artifacts.
  • Temperature-controlled assays: Use dynamic light scattering (DLS) to monitor aggregation at 25°C vs. 37°C, as solubility decreases with temperature for nonpolar derivatives .
  • Purification: Re-crystallize from acetone/hexane (1:5 v/v) to remove nonylphenol byproducts, which can alter solubility .

Q. What strategies optimize stability in long-term storage for this compound?

Methodological Answer:

  • Oxidative stability: Store under argon in amber vials with antioxidants (e.g., BHT at 0.01% w/w) to prevent degradation of the cholesterol backbone .
  • Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonate ester, monitored via periodic FTIR analysis .
  • Temperature: Stability studies show <5% degradation after 12 months at -20°C, compared to 20% at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.